molecular formula C14H23BN2O4S B7953802 {4-[4-(2-Methylpropyl)piperazine-1-sulfonyl]phenyl}boronic acid

{4-[4-(2-Methylpropyl)piperazine-1-sulfonyl]phenyl}boronic acid

Cat. No.: B7953802
M. Wt: 326.2 g/mol
InChI Key: MOQLIJGQAFORHG-UHFFFAOYSA-N
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Description

{4-[4-(2-Methylpropyl)piperazine-1-sulfonyl]phenyl}boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine moiety bearing a sulfonyl group and an isobutyl side chain. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(2-Methylpropyl)piperazine-1-sulfonyl]phenyl}boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

{4-[4-(2-Methylpropyl)piperazine-1-sulfonyl]phenyl}boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

{4-[4-(2-Methylpropyl)piperazine-1-sulfonyl]phenyl}boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of {4-[4-(2-Methylpropyl)piperazine-1-sulfonyl]phenyl}boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for enzyme inhibition and molecular recognition. The piperazine moiety and sulfonyl group further modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[4-(2-Methylpropyl)piperazine-1-sulfonyl]phenyl}boronic acid is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. The presence of the piperazine-sulfonyl moiety enhances its potential for biological applications, making it more versatile compared to simpler boronic acid derivatives.

Properties

IUPAC Name

[4-[4-(2-methylpropyl)piperazin-1-yl]sulfonylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O4S/c1-12(2)11-16-7-9-17(10-8-16)22(20,21)14-5-3-13(4-6-14)15(18)19/h3-6,12,18-19H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQLIJGQAFORHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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